L-Proline, 2-(3-butenyl)- (9CI)
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Overview
Description
L-Proline, 2-(3-butenyl)- (9CI): is a derivative of L-Proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a butenyl group attached to the second carbon of the proline ring. The molecular formula of L-Proline, 2-(3-butenyl)- (9CI) is C9H15NO2, and it has a molecular weight of 169.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Proline, 2-(3-butenyl)- (9CI) can be synthesized through various synthetic routes. One common method involves the reaction of L-Proline with 3-buten-1-yl bromide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of L-Proline, 2-(3-butenyl)- (9CI) often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: L-Proline, 2-(3-butenyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The butenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
L-Proline, 2-(3-butenyl)- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of L-Proline, 2-(3-butenyl)- (9CI) involves its interaction with specific molecular targets and pathways. The butenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The proline ring structure allows it to act as a chiral auxiliary, facilitating enantioselective reactions. Additionally, the compound can interact with proteins and enzymes, affecting their function and stability .
Comparison with Similar Compounds
L-Proline, 2-(3-butenyl)- (9CI) can be compared with other similar compounds such as:
L-Proline: The parent compound, which lacks the butenyl group.
Trans-4-fluoroproline: A derivative with a fluorine atom at the fourth position.
Cis-4-fluoroproline: Another fluorinated derivative with different stereochemistry.
Uniqueness: The presence of the butenyl group in L-Proline, 2-(3-butenyl)- (9CI) imparts unique chemical and biological properties, making it distinct from other proline derivatives.
Properties
IUPAC Name |
(2S)-2-but-3-enylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-3-5-9(8(11)12)6-4-7-10-9/h2,10H,1,3-7H2,(H,11,12)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHNEECFOQNBAB-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCCN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@]1(CCCN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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